molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B598682
CAS No.: 15833-22-4
M. Wt: 237.262
InChI Key: LEKZXJRXEXOTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide (CAS 15833-22-4) is a chemical compound from the imidazopyridine class, provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) are a recognized scaffold in medicinal chemistry, particularly noted for their potent antitubercular properties . Research indicates that this class of compounds inhibits Mycobacterium tuberculosis by targeting the QcrB subunit of the electron transport chain, an essential component for bacterial viability . This mechanism is effective against a range of bacterial strains, including drug-sensitive H37Rv and multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates . The structure-activity relationship (SAR) studies highlight that the amide group at the 3-position of the imidazo[1,2-a]pyridine ring is critical for maintaining this potent anti-TB activity . Beyond infectious disease research, the imidazo[1,2-a]pyridine core is a versatile pharmacophore. It serves as a bioisostere for indole and other aromatic systems, enabling its investigation in multiple therapeutic areas . For instance, structurally related 2-phenylimidazo[1,2-a]pyridine derivatives have been explored as novel melatonin receptor ligands, showing affinity for MT1 and MT2 receptor subtypes . Other derivatives have demonstrated potential as anticancer agents by functioning as colchicine-binding site inhibitors (CBSIs), thereby disrupting tubulin polymerization and inhibiting mitosis in proliferating cancer cells . Researchers can utilize this compound as a building block for further synthetic modification or as a reference standard in biological assays. Please handle this product with care and refer to the Safety Data Sheet for proper handling and storage instructions. Storage recommendations are in a sealed dry container at 2-8°C .

Properties

IUPAC Name

N-phenylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZXJRXEXOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743396
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-22-4
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Formation

The imidazo[1,2-a]pyridine scaffold is traditionally synthesized through condensation of 2-aminopyridine with α-halocarbonyl compounds. For example, EP1172364A1 discloses a pathway where 2-aminopyridine reacts with α-bromoacetophenone derivatives under Friedel-Crafts acylation conditions to yield 2-phenylimidazo[1,2-a]pyridine intermediates. Critical to this approach is the halogenation of acetophenones (e.g., using bromine or CuBr₂), which introduces the α-halo functionality necessary for cyclization.

Carboxamide Functionalization

Subsequent steps involve introducing the carboxamide group. Patent EP1172364A1 outlines a sequence where the imidazo[1,2-a]pyridine core undergoes:

  • Aminomethylation : Treatment with formaldehyde and dimethylamine to install a dimethylaminomethyl group at position 3.

  • Quaternary Salt Formation : Alkylation with methyl iodide generates a quaternary ammonium salt.

  • Cyanide Displacement : Reaction with NaCN replaces the iodide with a nitrile group.

  • Hydrolysis and Activation : Acidic hydrolysis converts the nitrile to a carboxylic acid, which is activated using carbonyldiimidazole (CDI).

  • Amide Coupling : Reaction with aniline derivatives forms the N-phenylcarboxamide.

This method, while robust, suffers from lengthy reaction times (5–7 steps) and moderate overall yields (50–60%).

One-Pot Synthesis of Imidazo[1,2-a]pyridine Core

Solvent-Free Cyclization with [Bmim]Br₃

A breakthrough methodology reported by PMC6269035 enables one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenones, 2-aminopyridine, and the tribromide ionic liquid [Bmim]Br₃. Key advantages include:

  • Solvent-free conditions : Eliminates toxic organic solvents.

  • Room-temperature reactivity : Completes in 40 minutes vs. hours in traditional methods.

  • Broad substrate scope : Tolerates electron-donating (methyl, methoxy) and electron-withdrawing (fluoro, chloro, bromo) groups on acetophenones (Table 1).

Table 1: Yields of 2-Phenylimidazo[1,2-a]pyridines via One-Pot Synthesis

EntryR₁R₂Yield (%)
1HC₆H₅82
2Hp-MeC₆H₄77
3Hp-ClC₆H₄86
4ClC₆H₅81
5Mep-ClC₆H₄81

Carboxamide Formation via Coupling Reactions

Carboxylic Acid Intermediate Preparation

The Scirp study details hydrolysis of methyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate using LiOH in THF/H₂O (1:1) to yield the corresponding carboxylic acid in 92% yield. This step is critical for subsequent amide bond formation.

EDCI/HOBt-Mediated Amide Coupling

Coupling the carboxylic acid with aniline derivatives employs ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at 0–25°C. Representative yields for N-phenylimidazo[1,2-a]pyridine-3-carboxamides include:

Table 2: Yields of N-Phenylimidazo[1,2-a]pyridine-3-carboxamides

CompoundR₁R₂Yield (%)
5aBrC₆H₅54
5dBrp-FC₆H₄61
5hMeC₆H₅58

Key factors influencing yield:

  • Electron-deficient anilines : Higher reactivity with EDCI/HOBt.

  • Steric hindrance : Bulky substituents on the aniline reduce yields (e.g., 2,4-Cl₂C₆H₃ gives 52% vs. 61% for p-FC₆H₄).

Alternative Coupling Agents

While EDCI/HOBt is predominant, other agents like DCC (dicyclohexylcarbodiimide) and T3P (propylphosphonic anhydride) have been explored but show lower efficiency for electron-rich anilines.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Classical multi-step : 50–60% over 5 steps.

  • One-pot core + coupling : 72–89% (core) → 54–61% (amide) = 39–54% overall.

  • Direct coupling from preformed acid : 54–61% in one step.

Scalability and Practicality

  • One-pot methods : Ideal for large-scale core synthesis but require additional steps for carboxamide.

  • EDCI/HOBt coupling : Suitable for late-stage diversification but limited by DMF usage.

Chemical Reactions Analysis

Types of Reactions

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as COX-2, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

  • Reduced lipophilicity in IPA derivatives with polar side chains improves aqueous solubility and metabolic stability .
  • Metabolic Stability : The 2,7-dimethyl IPA scaffold shows superior in vitro metabolic stability compared to earlier oxazoline analogs, attributed to reduced susceptibility to cytochrome P450 oxidation .

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Metabolic Stability
N-Phenyl IPA ~280–300 2.8–3.5 Moderate
2,7-Dimethyl IPA 265.3 2.5 High
N-Benzyl-2,6-dimethyl IPA 279.34 3.2 Moderate
6-Chloro-2-ethyl IPA (WHO) 465.8 4.1 Not Reported

Target Specificity and Resistance Profiles

  • Antitubercular Mechanism : Microarray studies indicate that imidazo[1,2-a]pyridine-3-carboxamides likely target cytochrome bc1 complex in Mycobacterium tuberculosis, distinct from oxazole scaffolds .
  • COX-2 Inhibition : N-Phenyl derivatives with sulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl) substituents) selectively inhibit COX-2, demonstrating scaffold adaptability .

Biological Activity

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including one-pot reactions involving acetophenone and 2-aminopyridine under solvent-free conditions. This method has been noted for its efficiency and environmental benefits, yielding high product purity without the need for toxic solvents or catalysts .

The structure of this compound includes a phenyl ring attached to an imidazo[1,2-a]pyridine core, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.

Antimycobacterial Activity

One of the most notable activities of this compound derivatives is their efficacy against Mycobacterium tuberculosis. Research indicates that these compounds act as inhibitors of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis. .

In vitro studies have demonstrated that several derivatives exhibit moderate to potent antimycobacterial activity. For instance, compounds 5b, 5d, and 5e showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against M. tuberculosis H37 RV strain .

Anti-inflammatory Activity

N-Phenylimidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that these compounds could inhibit tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. The most potent derivative in this series was found to be LASSBio-1749, which significantly reduced TNF-α levels in a subcutaneous air pouch model .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through various assays:

Parameter Value
Plasma Protein Binding (human/mouse)99.89% / 99.64%
CYP Inhibition (% at 10 μM)CYP1A2: 26.3%
CYP2C9: 32.2%
CYP2C19: 45.2%
CYP2D6: 16.4%
CYP3A4: 52.2%
hERG IC50 (μM)>10
Hepatocytes % remaining at 2 hrs0.19% (human)
Liver microsomes % remaining after 1 hr1.51% (human), 0.15% (mouse)

This table summarizes key pharmacokinetic data that are critical for assessing the safety and efficacy of the compound in clinical settings.

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-Phenylimidazo[1,2-a]pyridine derivatives:

  • Antimycobacterial Study : A series of substituted imidazo[1,2-a]pyridine carboxamides were synthesized and tested against M. tuberculosis. The study identified several compounds with promising activity profiles that could serve as lead candidates for further development .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced inflammatory markers in animal models. The results suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or Crohn's disease .

Q & A

Q. What computational strategies are used to optimize the antimycobacterial activity of N-phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives?

  • Methodological Answer : Pharmacophore modeling (e.g., the HHPRR hypothesis with 2 hydrophobic, 1 positive charge, and 2 aromatic ring features) and atom-based 3D-QSAR analysis are key. A 3D-QSAR model (R² = 0.9181 for training set; Q² = 0.6745 for test set) identifies regions where substituents enhance activity. For example, hydrophobic groups at the C6 position and aromatic rings at C2 improve binding to pantothenate synthetase (PDB:3IVX) . Molecular docking (Glide module) and Prime MM-GBSA calculations validate binding modes, with compounds like 26k showing strong binding affinity (ΔG = −10.1 kcal/mol) .

Q. How are imidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatives are synthesized via Suzuki coupling or nucleophilic substitution to introduce diverse substituents (e.g., halogens, aryl groups). For example, introducing a phenoxyethyl group at the N-position enhances solubility and activity against M. tuberculosis H37Rv (MIC < 0.06 µg/mL). Reaction conditions (e.g., inert atmosphere, palladium catalysts) are optimized to minimize side products, as described in Scheme 17 of Moraski et al. .

Q. What in vitro assays are used to evaluate the antitubercular potency of these compounds?

  • Methodological Answer : Microplate Alamar Blue Assay (MABA) is used to determine MIC values against M. tuberculosis H37Rv. Compounds with MIC < 1 µM are prioritized for further studies. Cytotoxicity is assessed using Vero or HepG2 cell lines (CC50 > 10 µM indicates selectivity) .

Advanced Research Questions

Q. How do discrepancies between computational predictions and experimental MIC values arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from oversimplified force fields in docking or incomplete ADMET profiling. For instance, a compound may show strong docking scores (e.g., −9.4 kcal/mol) but poor solubility (QPlogS < −5.0), leading to low bioavailability. Resolution involves iterative optimization:
  • Adjust substituents to balance lipophilicity (QPlogPo/w ≈ 2–5).
  • Validate with MD simulations (1.2 ns runs) to assess protein-ligand stability (RMSD < 3 Å).
  • Use QikProp to predict ADMET properties (e.g., % human oral absorption >50%).

Q. How can 3D-QSAR models be validated for robustness in drug design?

  • Methodological Answer : Models are validated via:
  • Internal validation : Leave-one-out (LOO) cross-validation (Q² > 0.5).
  • External validation : Test set prediction (RMSE < 0.7, Pearson R > 0.8).
  • Contour map analysis : Blue regions (positive coefficients) near aromatic rings indicate favorable hydrophobic interactions; red regions near polar groups suggest steric clashes.

Q. What role does molecular dynamics (MD) play in understanding resistance mechanisms in MDR-TB targets?

  • Methodological Answer : MD simulations (e.g., 1.2 ns Desmond runs) reveal conformational changes in QcrB (cytochrome bc1 subunit) upon ligand binding. For example, mutations like His216→Leu disrupt π-alkyl interactions, reducing binding affinity. Simulations also identify conserved water molecules in the binding pocket that stabilize ligand interactions .

Q. How do structural modifications address metabolic instability in imidazo[1,2-a]pyridine-3-carboxamides?

  • Methodological Answer :
  • Methoxy groups at C7 reduce CYP3A4-mediated oxidation.
  • Fluorine substitution at C6 enhances metabolic stability (t₁/₂ > 4 h in human liver microsomes).
  • Prodrug strategies : Esterification of the carboxamide group improves oral bioavailability (e.g., Q203 tosylate salt).

Data Contradictions and Resolution

Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?

  • Resolution :
  • PK/PD mismatch : Optimize logD (1–3) to enhance tissue penetration.
  • Efflux pumps : Use verapamil (P-gp inhibitor) in murine models to assess transporter-mediated resistance.

Q. How to reconcile conflicting QSAR predictions from different software (e.g., PHASE vs. MOE)?

  • Resolution :
  • Consensus modeling: Combine outputs from multiple platforms.
  • Experimental validation: Synthesize top-ranked compounds (e.g., C6-chloro, C2-ethyl derivatives) and test MIC values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.